4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride
Description
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride is a synthetic organic compound featuring a cyclohexane ring substituted with an amine group at position 1 and a 4-methyl-1,2,4-triazole moiety linked via a sulfanyl (-S-) bridge at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The sulfanyl group may influence conformational flexibility and pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C9H17ClN4S |
|---|---|
Molecular Weight |
248.78 g/mol |
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16N4S.ClH/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8;/h6-8H,2-5,10H2,1H3;1H |
InChI Key |
WKERQPIVYRCNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2CCC(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether bridge undergoes characteristic nucleophilic and oxidative transformations:
Key Findings :
-
Sulfone formation occurs selectively under controlled oxidation (mCPBA), preserving the triazole and amine functionality.
-
Alkylation at sulfur requires polar aprotic solvents (DMF) to stabilize intermediates .
Cyclohexylamine Reactivity
The protonated amine engages in acid-base and acylation reactions:
| Reaction Type | Conditions/Reagents | Products/Outcomes | Source Support |
|---|---|---|---|
| Salt Formation | NaOH (aq), pH 7-8 | Free amine (improves lipophilicity) | , |
| Acylation | Acetyl chloride, pyridine, 0°C | N-acetylcyclohexylamine derivative | |
| Schiff Base | Benzaldehyde, EtOH, reflux | Imine product (confirmed by FT-IR) |
Key Findings :
-
Deprotonation restores nucleophilicity, enabling condensations.
-
Acylated derivatives show enhanced stability in biological assays.
Triazole Ring Modifications
The 4-methyl-1,2,4-triazole participates in electrophilic substitutions and coordination:
Key Findings :
-
Bromination occurs regioselectively at C5 due to methyl group steric effects .
-
Cu(II) complexes exhibit enhanced electrochemical activity for corrosion inhibition .
Multicomponent Reactions
The compound serves as a scaffold for hybrid pharmacophores:
Key Findings :
-
Quinolone hybrids demonstrate potency against MRSA comparable to vancomycin .
-
Thiazole-linked analogs inhibit c-Met kinase with submicromolar IC<sub>50</sub> values .
Stability and Degradation
Critical stability parameters under stress conditions:
| Condition | Observations | Half-Life (25°C) | Source Support |
|---|---|---|---|
| Acidic (1M HCl) | Hydrolysis of sulfanyl linkage | 2.3 hrs | |
| Alkaline (1M NaOH) | Amine deprotonation, no degradation | >48 hrs | |
| UV Light (254 nm) | Triazole ring decomposition | 8.5 hrs |
Recommendations : Storage at -20°C in amber vials under inert atmosphere.
This reactivity profile positions the compound as a versatile intermediate for developing antimicrobial, anticancer, and materials science applications. Further studies should explore its catalytic potential in asymmetric synthesis and photodynamic therapy.
Scientific Research Applications
4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the amine group can interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related triazole-containing cyclohexanamine derivatives, highlighting key differences in substituents, salt forms, and inferred pharmacological properties.
Key Observations
Role of the Sulfanyl Group: The sulfanyl bridge in the target compound distinguishes it from analogues like 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine . This group may enhance binding to cysteine-rich enzymatic pockets (e.g., kinases or proteases) and improve solubility compared to non-sulfanyl derivatives.
Salt Form Variations :
The hydrochloride salt in the target compound and 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride contrasts with the dihydrochloride form of 4-(5-phenyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine . Salt selection impacts bioavailability; dihydrochloride salts may offer higher solubility but require careful pH management.
Substituent Effects: Phenyl vs. Isoxazole-Ethoxy Moiety: Present in 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine , this group introduces additional hydrogen-bonding sites but may complicate synthesis and increase molecular weight.
Hypothetical Pharmacokinetic Comparison
Note: Predicted values based on structural analogs and substituent contributions.
Biological Activity
The compound 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a triazole ring and a cyclohexane moiety. Its molecular formula is with a molecular weight of approximately 244.77 g/mol. The compound's structural features contribute to its biological activities.
Antioxidant Activity
Research has indicated that triazole derivatives exhibit significant antioxidant properties. A study assessing various triazole compounds demonstrated that those with sulfanyl groups showed enhanced scavenging abilities against free radicals. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing an IC50 value comparable to standard antioxidants like ascorbic acid .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride | 0.397 | |
| Ascorbic Acid | 0.87 |
Antibacterial Activity
The antibacterial efficacy of this compound was assessed against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods. Notably, the compound exhibited potent activity against Escherichia coli and Staphylococcus aureus.
Molecular docking studies further elucidated the mechanism of action, showing high binding affinities to bacterial enzyme targets, which supports its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied due to their ability to inhibit tumor growth. In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.
The structure-activity relationship (SAR) analysis indicates that substituents on the triazole ring enhance cytotoxicity, emphasizing the importance of specific functional groups in maximizing biological activity .
Case Studies
Several case studies have highlighted the therapeutic applications of triazole derivatives:
- Antioxidant and Antibacterial Study : A comprehensive study investigated various triazole compounds for their antioxidant and antibacterial properties. The results indicated that compounds similar to 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride displayed robust activity against multiple bacterial strains and significant antioxidant capabilities .
- Anticancer Efficacy : In a study focusing on cancer treatment, triazole derivatives were tested against several cancer cell lines. The findings revealed that compounds with similar structural motifs effectively inhibited cell growth, suggesting their potential utility in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
